molecular formula C6H11NO2 B2555919 2-Hydroxy-1-(pyrrolidin-1-yl)ethan-1-one CAS No. 45657-97-4

2-Hydroxy-1-(pyrrolidin-1-yl)ethan-1-one

Cat. No. B2555919
Key on ui cas rn: 45657-97-4
M. Wt: 129.159
InChI Key: RWGVUODVPQFWCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07553836B2

Procedure details

Pyrrolidine (3.0 mL; 35.9 mmol) was added to glycolic acid (2.73 g; 35.9 mmol) over 5 minutes while cooling in an ice bath. The suspension was diluted with o-xylene (3.5 mL) and heated to reflux for 7 h whereupon the o-xylene was removed by distillation to afford the title compound (4.17 g; 90%) as an orange oil. 1H NMR (CDCl3) δ 1.86-1.92 (m, 2H), 1.96-2.02 (m, 2H), 3.26-3.29 (m, 2H), 3.52-3.55 (m, 3H), 4.08 (s, 2H); 13C NMR (CDCl3) δ 23.94, 25.74, 44.26, 45.96, 60.48, 169.90.
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
2.73 g
Type
reactant
Reaction Step One
Quantity
3.5 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
90%

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:5][CH2:4][CH2:3][CH2:2]1.[C:6](O)(=[O:9])[CH2:7][OH:8]>CC1C=CC=CC=1C>[OH:9][CH2:6][C:7]([N:1]1[CH2:5][CH2:4][CH2:3][CH2:2]1)=[O:8]

Inputs

Step One
Name
Quantity
3 mL
Type
reactant
Smiles
N1CCCC1
Name
Quantity
2.73 g
Type
reactant
Smiles
C(CO)(=O)O
Step Two
Name
Quantity
3.5 mL
Type
solvent
Smiles
CC=1C=CC=CC1C
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC=1C=CC=CC1C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while cooling in an ice bath
TEMPERATURE
Type
TEMPERATURE
Details
heated
CUSTOM
Type
CUSTOM
Details
was removed by distillation

Outcomes

Product
Name
Type
product
Smiles
OCC(=O)N1CCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 4.17 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 89.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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